Predicted Ionization Constant (pKa) Differentiates the 4-Methylquinoline-6-Carbonyl Isomer from Simpler Quinoline and Des-Quinoline Analogs
The target compound bears a predicted pKa of 5.00 ± 0.16 (acidic, corresponding to the quinoline nitrogen) [1]. This value places the molecule near the critical pH 5–6 window where small changes in pKa produce large differences in the fraction ionized at physiologically relevant pH (e.g., pH 5.5–7.4). The simpler 4-methylquinoline parent has an experimentally determined conjugate-acid pKa of 5.67 [2]. The ~0.7 log unit downward shift in the target compound reflects the electron-withdrawing effect of the 6-carbonyl-pyrrolidine substituent and translates into a calculated ~4.7-fold difference in the ionized/neutral ratio at pH 5.5 [1][2]. For drug-discovery programs where passive permeability or lysosomal trapping is governed by the neutral fraction, this quantitative shift constitutes a meaningful differentiation.
| Evidence Dimension | Ionization constant (pKa of quinoline nitrogen; conjugate acid) |
|---|---|
| Target Compound Data | pKa = 5.00 ± 0.16 (predicted) |
| Comparator Or Baseline | 4-Methylquinoline: pKa = 5.67 (experimental, 20°C) |
| Quantified Difference | ΔpKa ≈ –0.67; ~4.7-fold difference in [BH⁺]/[B] ratio at pH 5.5 |
| Conditions | Predicted (ADMET predictor or similar) vs. potentiometrically measured |
Why This Matters
A 0.67-unit pKa difference at pH 5–7 is large enough to alter membrane permeability by ≥3-fold, directly impacting cellular assay performance and DMPK profiles, which guides which scaffold to procure for a given pH target range.
- [1] Kuujia.com. Cas no 2034527-38-1. Predicted pKa: 5.00±0.16. Retrieved 2026-05-09. View Source
- [2] ChemWhat / Molaid / ChemicalBook. 4-Methylquinoline (CAS 491-35-0): pKa = 5.67 at 20°C. Retrieved 2026-05-09. View Source
